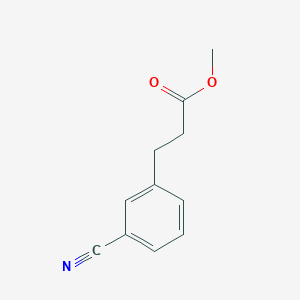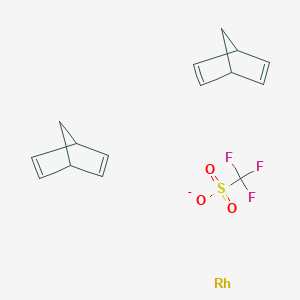
Trifluorométhanesulfonate de bis(norbornadiène)rhodium(I)
Vue d'ensemble
Description
Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is a complex compound in organometallic chemistry. It's known for its catalytic properties, especially in reactions involving norbornadiene and related compounds.
Synthesis Analysis
- Catalytic Isomerization : Bis(μ-acetato)-bis(norbornadiene)dirhodium(I) has been structurally characterized and shown to be an active catalyst for the isomerization of quadricyclane to norbornadiene (A. Reis et al., 1979).
- Cationic Rhodium(I) Complexes : The synthesis of cationic rhodium(I) complexes with various diolefins, including norbornadiene, highlights the versatility of these complexes (V. Cadierno et al., 2010).
Molecular Structure Analysis
- Crystal Structure : The molecular and crystal structure of bis(μ-acetato)-bis(norbornadiene)dirhodium(I) provides insights into the steric interactions and coordination geometry within the compound (A. Reis et al., 1979).
Chemical Reactions and Properties
- Cyclodimerization : The compound acts as a catalyst for the cyclodimerization of norbornadiene, showing different reactivity based on the ligand, environment, and solvent (N. F. Gol'shleger et al., 1983).
- Valence Isomerization : Bis(μ-acetato)-bis(norbornadiene)dirhodium is a catalyst for quadricyclane isomerization, indicating a stepwise mechanism involving rhodocyclobutane intermediates (M. J. Chen & H. Feder, 1979).
Physical Properties Analysis
The synthesis and characterization of these rhodium complexes, including their spectroscopic and crystallographic properties, are crucial for understanding their physical properties.
Chemical Properties Analysis
- Cyclometalation Reactions : The compound's reactivity in cyclometalation reactions reveals insights into chelate effects and competing oxidative additions (Sven Sjoevall et al., 2001).
- Catalysis in Confined Spaces : The hydrogenation of norbornadiene catalyzed by bis-norbornadiene rhodium(I) complex in a self-folding cavitand shows changes in regioselectivity, demonstrating the influence of confined spaces on catalysis (Alex Hamilton et al., 2013).
Applications De Recherche Scientifique
Catalyseur d'hydrogénation
Ce composé est utilisé comme catalyseur d'hydrogénation . L'hydrogénation est une réaction chimique entre l'hydrogène moléculaire (H2) et un autre composé ou élément, généralement en présence d'un catalyseur. Ce processus est couramment utilisé dans l'industrie pétrochimique pour l'hydrogénation de substrats insaturés.
Métallation par clivage de liaison C-C
Le trifluorométhanesulfonate de bis(norbornadiène)rhodium(I) est utilisé comme réactif pour la métallation par clivage de liaison carbone-carbone (C-C) . La métallation est un processus où un ion métallique est introduit dans une molécule. Le clivage de liaison C-C est un type de réaction où une liaison carbone-carbone est rompue ou clivée.
Synthèse de catalyseurs au rhodium/ph-binepine
Ce composé est utilisé dans la synthèse de catalyseurs au rhodium/ph-binepine . Ces catalyseurs sont généralement utilisés dans diverses réactions organiques, notamment, mais sans s'y limiter, les réactions d'hydrogénation, d'hydrosilylation et d'hydroformylation.
Catalyseur pour l'hydrogénation énantiosélective
Le trifluorométhanesulfonate de bis(norbornadiène)rhodium(I) est utilisé comme catalyseur pour l'hydrogénation énantiosélective . L'hydrogénation énantiosélective est un type de réaction chimique où un énantiomère d'un composé est préférentiellement formé par rapport à l'autre, ce qui est crucial dans la production de produits pharmaceutiques et agrochimiques.
Safety and Hazards
Mécanisme D'action
Target of Action
Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate, also known as bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactants in the chemical reactions it catalyzes .
Mode of Action
This compound interacts with its targets by facilitating the breaking and forming of bonds during chemical reactions . It is particularly used for metalation via C-C bond cleavage, synthesis of rhodium/ph-binepine catalysts, and as a catalyst for enantioselective hydrogenation .
Biochemical Pathways
The exact biochemical pathways affected by Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate are dependent on the specific reactions it is used to catalyze. In general, it facilitates reactions that involve the cleavage and formation of carbon-carbon bonds .
Pharmacokinetics
Its bioavailability would be more pertinent in the context of its presence in a reaction mixture and its ability to interact with the reactants .
Result of Action
The result of the action of Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is the facilitation of chemical reactions, leading to the desired products . Its use can improve the efficiency and selectivity of these reactions .
Propriétés
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8.CHF3O3S.Rh/c2*1-2-7-4-3-6(1)5-7;2-1(3,4)8(5,6)7;/h2*1-4,6-7H,5H2;(H,5,6,7);/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHRHMIKUQBKHC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C=C2.C1C2C=CC1C=C2.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3O3RhS- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579046 | |
| Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178397-71-2 | |
| Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B66313.png)
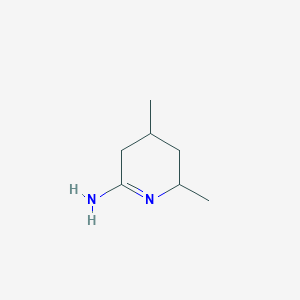


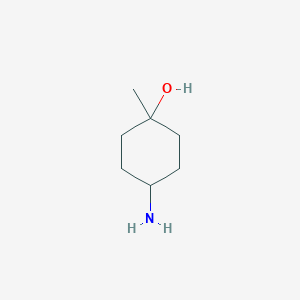




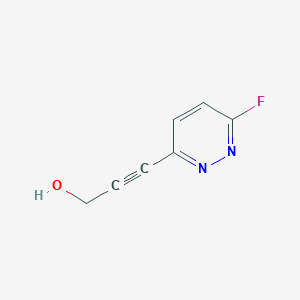
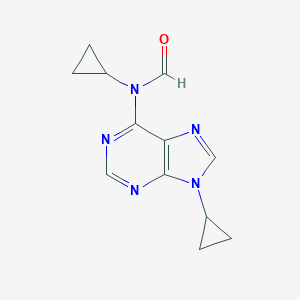
![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)
